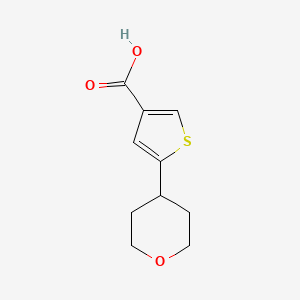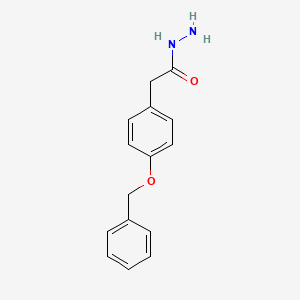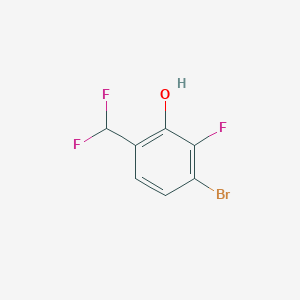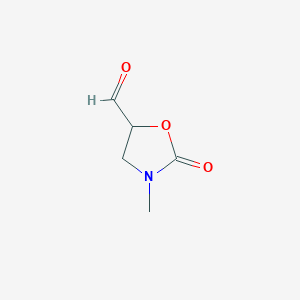
4-Chloro-6-(4-isobutylpiperazin-1-yl)pyrimidine
説明
“4-Chloro-6-(4-isobutylpiperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C12H19ClN4. It is a pyrimidine derivative, which is a class of compounds that includes a variety of more complex chemical compounds, including some pharmaceuticals and pesticides .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms . The molecule also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms .科学的研究の応用
Pyrimidine Structure and Biological Significance
Pyrimidine derivatives, such as 4-Chloro-6-(4-isobutylpiperazin-1-yl)pyrimidine, play a pivotal role in biology and medicine. The structure of pyrimidines is integral to the function of DNA bases, and their molecular recognition often involves hydrogen bonding, critical for drug action. For instance, various crystallization forms and tautomeric states of aminopyrimidines demonstrate complex behavior like twinning, disorder, and varied hydrogen bonding patterns, emphasizing their diverse biological roles and structural complexity (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Anticancer and Anti-inflammatory Properties
Pyrimidine derivatives have shown potential in anticancer and anti-inflammatory treatments. For instance, novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer properties and 5-lipoxygenase inhibition activities, highlighting the therapeutic potential of pyrimidine structures in treating various diseases (Rahmouni et al., 2016).
Anti-TMV (Tobacco Mosaic Virus) Activity
Pyrimidines have also been noted for their role in pesticide innovation, including their applications in fungicides, herbicides, and insecticides. Research has shown that novel poly-substituted pyrimidine derivatives can effectively inhibit the Tobacco Mosaic Virus (TMV), demonstrating the broader applicability of these compounds in agricultural settings (Xu-Ning Wei, 2011).
Synthesis for Pharmaceutical Applications
The synthesis of specific pyrimidine derivatives like 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine is crucial for developing small molecule anticancer drugs. Research into optimizing the synthesis process of such intermediates is vital for the pharmaceutical industry, as these compounds are key components in various drug formulations (Kou & Yang, 2022).
作用機序
Target of Action
Similar compounds have been known to interact with various proteins involved in cell cycle control and signal transduction .
Mode of Action
It’s known that pyrimidines can undergo nucleophilic substitution reactions . In such reactions, the substitution of hydrogen in the electron-deficient pyrimidine ring system by the action of nucleophilic agents can be considered as a hydride ion replacement .
Biochemical Pathways
Pyrimidines are known to play a crucial role in various biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, dna topoisomerase ii inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities .
Result of Action
Pyrimidines are known to have a wide range of biological activities, which suggests that they may have diverse molecular and cellular effects .
Action Environment
The stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化学分析
Biochemical Properties
4-Chloro-6-(4-isobutylpiperazin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme dihydroorotate dehydrogenase, which is involved in the pyrimidine biosynthesis pathway . This interaction can inhibit the enzyme’s activity, leading to a reduction in pyrimidine synthesis, which is crucial for DNA and RNA production in rapidly proliferating cells.
Additionally, this compound has been shown to interact with heat shock protein 90-alpha, a molecular chaperone involved in protein folding and stabilization . This interaction can disrupt the protein’s function, leading to the degradation of client proteins and inhibition of cell growth.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by activating caspase-3 and reducing the expression of anti-apoptotic proteins such as Bcl-2 . This leads to the inhibition of cell proliferation and tumor growth.
Furthermore, this compound affects cell signaling pathways, particularly the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . By inhibiting this pathway, the compound reduces the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of dihydroorotate dehydrogenase, inhibiting its activity and reducing pyrimidine synthesis . This inhibition affects the availability of nucleotides required for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells.
Additionally, the compound interacts with heat shock protein 90-alpha, disrupting its chaperone function and leading to the degradation of client proteins . This results in the inhibition of cell growth and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell growth and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the endoplasmic reticulum and mitochondria, where it exerts its effects on protein folding and apoptosis . Targeting signals and post-translational modifications may direct the compound to these specific compartments, enhancing its therapeutic potential.
特性
IUPAC Name |
4-chloro-6-[4-(2-methylpropyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4/c1-10(2)8-16-3-5-17(6-4-16)12-7-11(13)14-9-15-12/h7,9-10H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUMTKQUETXGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone](/img/structure/B1467880.png)




![11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B1467890.png)


![[2-(3-Chlorophenoxy)thiazol-5-yl]methanol](/img/structure/B1467896.png)



![1-{[(Propan-2-yl)amino]methyl}cyclopentan-1-amine](/img/structure/B1467902.png)
